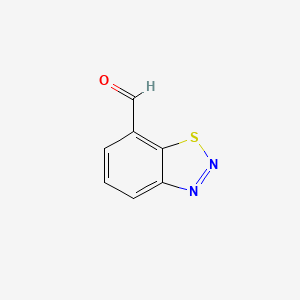

1,2,3-Benzothiadiazole-7-carboxaldehyde

Description

Historical Context and Initial Research Trajectories of 1,2,3-Benzothiadiazole-7-carboxaldehyde

The journey of this compound is intrinsically linked to the discovery of its parent heterocycle, 1,2,3-benzothiadiazole (B1199882). The parent compound was first synthesized in 1887 through a diazotization reaction of 2-aminothiophenol. ias.ac.in Early research into this class of compounds was largely foundational, focusing on understanding the fundamental synthesis and reactivity of the ring system.

The exploration of substituted derivatives, such as the 7-carboxaldehyde, followed as chemists sought to modulate the electronic properties and introduce functional handles for further chemical transformations. The development of synthetic routes to produce 7-substituted benzothiadiazoles was a significant step, allowing for the introduction of the carboxaldehyde group, a versatile functional group for building more complex molecular structures.

Structural Significance of the 1,2,3-Benzothiadiazole Core and Aldehyde Moiety

The chemical properties and reactivity of this compound are dictated by the interplay between its two key components: the bicyclic aromatic core and the aldehyde functional group.

The 1,2,3-benzothiadiazole core is a planar, 10-π-electron aromatic system, which imparts significant stability to the molecule. ias.ac.in This heterocyclic system is known to be electron-deficient, a characteristic that influences its reactivity and its utility in various applications, particularly in the realm of electronic materials where it often serves as an electron acceptor unit. nih.govdiva-portal.org

The aldehyde moiety (-CHO) at the 7-position is a highly versatile functional group. It serves as an electrophilic site, readily undergoing nucleophilic addition and condensation reactions. This reactivity allows for the facile introduction of a wide range of other functional groups and the construction of larger, more complex molecular architectures. Its presence is key to the role of this compound as a synthetic intermediate. chemicalbook.com

Position of this compound within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry, with its compounds forming the basis of many pharmaceuticals, agrochemicals, and advanced materials. Within this field, sulfur and nitrogen-containing heterocycles like benzothiadiazoles are of particular importance due to their unique electronic and biological properties.

This compound is a significant member of this class, primarily serving as a key building block. Its importance is underscored by the prevalence of the benzothiadiazole scaffold in various functional molecules. For instance, the related compound Acibenzolar-S-methyl, a well-known plant activator, highlights the agricultural relevance of this heterocyclic system. ias.ac.in The aldehyde's ability to be transformed into numerous other functionalities makes it a cornerstone for creating libraries of novel benzothiadiazole derivatives for screening in drug discovery and for the development of new organic electronic materials.

Overview of Current Research Themes and Challenges Pertaining to this compound

Current research involving this compound is largely centered on its use as a precursor in the synthesis of novel functional materials. The electron-accepting nature of the benzothiadiazole core makes it an attractive component in the design of push-pull chromophores for applications in organic light-emitting diodes (OLEDs) and organic solar cells. nih.govdiva-portal.org The aldehyde group provides a convenient attachment point for donor moieties to create these charge-transfer systems.

Despite its utility, there are challenges associated with the synthesis and functionalization of 1,2,3-benzothiadiazole derivatives. One of the primary challenges is achieving regioselectivity during the functionalization of the benzene (B151609) ring. acs.org The synthesis of specific isomers can be complex, often requiring multi-step procedures with careful control of reaction conditions. Furthermore, the electron-deficient nature of the ring system can render it less reactive towards certain electrophilic substitution reactions, necessitating harsh reaction conditions. ias.ac.inacs.org Overcoming these synthetic hurdles is a key focus of ongoing research to unlock the full potential of this versatile heterocyclic platform.

Detailed Research Findings

A documented method for the preparation of this compound involves the oxidation of 7-hydroxymethylbenzo-1,2,3-thiadiazole.

| Starting Material | Reagent | Solvent | Product | Yield | Melting Point (°C) |

|---|---|---|---|---|---|

| 7-hydroxymethylbenzo-1,2,3-thiadiazole | Manganese dioxide (MnO2) | Chloroform | This compound | 91.4% | 134-136 |

| Predicted Spectroscopic Data | |

|---|---|

| Spectrum Type | Predicted Chemical Shifts (ppm) |

| ¹H NMR | Aldehyde proton (~10.0 ppm), Aromatic protons (7.5-8.5 ppm) |

| ¹³C NMR | Aldehyde carbon (~190 ppm), Aromatic carbons (120-155 ppm) |

Note: The NMR data presented are predicted values and should be confirmed by experimental analysis.

Structure

3D Structure

Properties

Molecular Formula |

C7H4N2OS |

|---|---|

Molecular Weight |

164.19 g/mol |

IUPAC Name |

1,2,3-benzothiadiazole-7-carbaldehyde |

InChI |

InChI=1S/C7H4N2OS/c10-4-5-2-1-3-6-7(5)11-9-8-6/h1-4H |

InChI Key |

AKLLPUHUSIQTRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=NS2)C=O |

Origin of Product |

United States |

Exploration of Reactivity and Mechanistic Aspects of 1,2,3 Benzothiadiazole 7 Carboxaldehyde

Carbonyl Group Transformations of 1,2,3-Benzothiadiazole-7-carboxaldehyde

The aldehyde group in this compound is a primary site of chemical reactivity, amenable to a range of transformations that are fundamental in organic synthesis. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups.

Nucleophilic Addition Reactions at the Aldehyde Functionality

The aldehyde group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. Nucleophilic addition is a fundamental reaction of aldehydes, leading to the formation of a tetrahedral intermediate that can then be protonated to yield an alcohol or undergo further reactions. nih.gov For this compound, this reactivity allows for the introduction of a wide array of substituents.

Common nucleophiles that can react with this compound include organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as cyanide ions and acetylides. The reaction with Grignard reagents, for instance, would be expected to produce secondary alcohols, thereby extending the carbon chain at the 7-position of the benzothiadiazole ring.

Table 1: Representative Nucleophilic Addition Reactions with Aromatic Aldehydes This table presents data for analogous reactions with benzaldehyde (B42025) to illustrate the expected outcomes for this compound.

| Nucleophile | Reagent | Expected Product with this compound |

|---|---|---|

| Methyl | CH₃MgBr | 1-(1,2,3-Benzothiadiazol-7-yl)ethanol |

| Phenyl | C₆H₅Li | (1,2,3-Benzothiadiazol-7-yl)(phenyl)methanol |

| Cyanide | NaCN/H⁺ | 2-Hydroxy-2-(1,2,3-benzothiadiazol-7-yl)acetonitrile |

Condensation Reactions, Including Knoevenagel and Wittig Transformations

Condensation reactions are crucial for the formation of carbon-carbon double bonds and are widely applicable to aromatic aldehydes.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. jocpr.combanglajol.inforesearchgate.net For this compound, this reaction provides a pathway to synthesize various α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. banglajol.info The reaction typically proceeds via a nucleophilic addition to the carbonyl group, followed by a dehydration step. researchgate.net

Table 2: Examples of Knoevenagel Condensation with Aromatic Aldehydes This table provides examples with other aromatic aldehydes to demonstrate the potential transformations of this compound.

| Active Methylene Compound | Catalyst | Expected Product |

|---|---|---|

| Malononitrile (B47326) | Piperidine | 2-(1,2,3-Benzothiadiazol-7-ylmethylene)malononitrile |

| Diethyl malonate | Pyridine (B92270) | Diethyl 2-(1,2,3-benzothiadiazol-7-ylmethylene)malonate |

| Ethyl cyanoacetate (B8463686) | Urea (microwave) | Ethyl 2-cyano-3-(1,2,3-benzothiadiazol-7-yl)acrylate |

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.com The reaction employs a phosphorus ylide (Wittig reagent) to convert the carbonyl group into a double bond. The reaction of this compound with various Wittig reagents would allow for the synthesis of a wide range of vinyl-substituted benzothiadiazoles. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide used. nih.gov

Table 3: Illustrative Wittig Reactions with Aromatic Aldehydes This table showcases potential Wittig reactions for this compound based on known transformations of similar aldehydes.

| Wittig Reagent | Expected Alkene Product |

|---|---|

| (Triphenylphosphoranylidene)methane | 7-Vinyl-1,2,3-benzothiadiazole |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(1,2,3-benzothiadiazol-7-yl)acrylate |

| Benzyltriphenylphosphonium chloride | 7-(2-Phenylvinyl)-1,2,3-benzothiadiazole |

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation of the aldehyde to the corresponding carboxylic acid, 1,2,3-Benzothiadiazole-7-carboxylic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The resulting carboxylic acid is a versatile intermediate for the synthesis of esters, amides, and other acid derivatives. lew.ro

Reduction of the aldehyde functionality to a primary alcohol, (1,2,3-Benzothiadiazol-7-yl)methanol, is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). mdpi.com Sodium borohydride is a milder reagent that selectively reduces aldehydes and ketones, making it suitable for this transformation without affecting the benzothiadiazole ring. mdpi.com This reduction is a key step in the synthesis of various derivatives where a hydroxymethyl group is required.

Reactivity of the 1,2,3-Benzothiadiazole (B1199882) Heterocycle in the Context of this compound

The 1,2,3-benzothiadiazole ring system is an electron-deficient heteroaromatic system. This electronic nature influences its reactivity in electrophilic aromatic substitution and its participation in metal-catalyzed coupling reactions. The presence of the aldehyde group, which is an electron-withdrawing group, will further deactivate the benzene (B151609) ring towards electrophilic attack.

Metal-Catalyzed Coupling Reactions Involving the Benzothiadiazole Core

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.comresearchgate.net For derivatives of 1,2,3-benzothiadiazole, these reactions provide a means to introduce aryl, alkyl, or other functional groups onto the aromatic core. To participate in these reactions, the benzothiadiazole ring typically needs to be functionalized with a leaving group, such as a halogen (Br, I) or a triflate.

For instance, if this compound were to be halogenated at a specific position on the benzene ring, the resulting halo-derivative could undergo reactions like the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), or Sonogashira coupling (with terminal alkynes). The efficiency and success of these couplings would depend on the choice of catalyst, ligands, base, and reaction conditions. researchgate.net Research on the functionalization of the related 2,1,3-benzothiadiazole (B189464) has demonstrated the utility of iridium-catalyzed C-H borylation to introduce a versatile boryl group, which can then participate in Suzuki-Miyaura cross-coupling reactions. nih.govacs.org A similar strategy could potentially be applied to the 1,2,3-benzothiadiazole system.

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative This table illustrates the types of products that could be synthesized from a hypothetical halo-substituted this compound.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted this compound |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl-substituted this compound |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted this compound |

Detailed Mechanistic Investigations and Kinetic Studies of Reactions Involving this compound

Detailed mechanistic and kinetic studies on the reactions of this compound are limited in publicly available scientific literature. However, an understanding of its reactivity can be initiated by examining the mechanism of its synthesis. The formation of the aldehyde functionality on the 1,2,3-benzothiadiazole scaffold is a key reaction that provides insight into the chemical behavior of this heterocyclic system.

One documented method for the preparation of this compound is through the oxidation of its corresponding alcohol, 7-hydroxymethylbenzo-1,2,3-thiadiazole. prepchem.com This transformation is a crucial step that introduces the reactive aldehyde group, which is a versatile handle for further synthetic modifications.

The oxidation is carried out using manganese dioxide (MnO₂) in a solvent such as chloroform. prepchem.com The reaction mixture is heated to reflux to drive the reaction to completion. The use of excess oxidizing agent and extended reaction times are sometimes necessary to ensure the complete conversion of the starting alcohol. prepchem.com

The mechanism of oxidation of alcohols by manganese dioxide is heterogeneous and is thought to proceed via a radical pathway on the surface of the MnO₂. The reaction is initiated by the adsorption of the alcohol onto the surface of the manganese dioxide. This is followed by a one-electron transfer from the oxygen of the alcohol to a Mn(IV) species, generating a radical cation from the alcohol and a Mn(III) species. The alcohol radical cation then loses a proton to form a radical intermediate. This radical can then undergo a further one-electron transfer to another Mn(IV) species to form a carbocation, which then loses a proton to give the final aldehyde product. Alternatively, the radical intermediate can be attacked by another Mn(IV) species to form an intermediate that collapses to the aldehyde. The manganese is reduced to Mn(II) during this process.

The reaction progress can be monitored by techniques such as thin-layer chromatography to confirm the disappearance of the starting material. Upon completion, the solid manganese dioxide and its reduced forms are removed by filtration, and the desired product, this compound, is isolated from the filtrate after evaporation of the solvent. prepchem.com The product can be further purified by recrystallization. prepchem.com

The following table summarizes the reported synthesis of this compound:

| Starting Material | Reagent | Solvent | Temperature | Yield | Melting Point | Reference |

| 7-hydroxymethylbenzo-1,2,3-thiadiazole | Manganese dioxide (MnO₂) | Chloroform | Reflux | 91.4% | 134-136 °C | prepchem.com |

While the synthesis provides a foundational understanding of one aspect of the reactivity of the 1,2,3-benzothiadiazole system, extensive research detailing the kinetics and mechanisms of other reactions involving the 7-carboxaldehyde group, such as nucleophilic additions, condensations, or further oxidations, is not widely available. Future research in this area would be valuable for elucidating the complete reactivity profile of this compound and enabling its potential application in various fields of chemistry.

Rational Design, Synthesis, and Structural Elucidation of 1,2,3 Benzothiadiazole 7 Carboxaldehyde Derivatives

Strategic Derivatization of 1,2,3-Benzothiadiazole-7-carboxaldehyde

The aldehyde group of this compound is a reactive site for nucleophilic addition and condensation reactions, making it an ideal starting point for synthesizing a variety of derivatives. These transformations allow for the introduction of new functional groups and the extension of the molecule's conjugated system, leading to compounds with tailored properties.

The conversion of this compound into its corresponding acrylic acid derivative, trans-3-(1,2,3-benzothiadiazole-7-yl)acrylic acid, can be achieved through established synthetic methodologies such as the Knoevenagel condensation. This reaction typically involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) or piperidine. The resulting α,β-unsaturated carboxylic acid extends the π-conjugated system of the benzothiadiazole core.

Further derivatization of the carboxylic acid group can lead to a variety of related conjugates. For example, amide coupling reactions with various amines can produce a library of benzothiadiazole-based amides. nih.gov Similarly, esterification can yield corresponding ester derivatives. These reactions significantly expand the structural diversity of compounds accessible from the parent aldehyde.

The carbonyl carbon of this compound is electrophilic and readily reacts with nitrogen-based nucleophiles to form a range of derivatives.

Amine Derivatives: While direct synthesis of amines can be complex, they are often prepared via the reduction of imines formed in situ. This process, known as reductive amination, involves reacting the aldehyde with a primary or secondary amine under reducing conditions to yield the corresponding substituted amine.

Imine Derivatives (Schiff Bases): The condensation reaction between this compound and primary amines, often catalyzed by a small amount of acid, yields imine derivatives, also known as Schiff bases. researchgate.netkashanu.ac.ir This reaction involves the formation of a carbon-nitrogen double bond (C=N). kashanu.ac.ir

Hydrazone Derivatives: Hydrazones are synthesized by reacting the aldehyde with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, acylhydrazides). nih.govmdpi.com The reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. mdpi.comnih.govasianpubs.org The formation of the hydrazone is confirmed by the appearance of a characteristic imine group (–N=CH–) signal in NMR spectra. nih.gov These derivatives have gained significant attention due to their synthetic utility and diverse biological properties. nih.govasianpubs.org

| Reactant Type | Derivative Class | General Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | BTD-CH=N-R |

| Hydrazine (H₂N-NH₂) | Hydrazone | BTD-CH=N-NH₂ |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | BTD-CH=N-NH-R |

| Acylhydrazide (R-CO-NH-NH₂) | Acylhydrazone | BTD-CH=N-NH-CO-R |

BTD represents the 1,2,3-benzothiadiazol-7-yl moiety.

The aldehyde functionality of this compound can serve as a crucial synthon for the construction of more complex polycyclic systems. While direct cyclization from the aldehyde is one possibility, it more commonly acts as a precursor that is first converted into a more reactive intermediate.

Fused Ring Systems: The aldehyde can be elaborated into a side chain that subsequently participates in an intramolecular cyclization to form a new ring fused to the benzothiadiazole core. For instance, the aldehyde could undergo a Wittig reaction to introduce a side chain, which is then functionalized for an intramolecular C-H arylation or a cyclocondensation reaction to build a new heterocyclic or carbocyclic ring. nih.govscilit.com Methods for generating fused ring systems often involve the creation of intermediates that can undergo intramolecular reactions. nih.govnih.gov

Bridged Ring Systems: The synthesis of bridged ring systems is a significant challenge in organic chemistry. beilstein-journals.org Strategies often leverage intramolecular C-H bond insertion or cycloaddition reactions. beilstein-journals.orgnih.gov Starting from this compound, a multi-step sequence could be envisioned where the aldehyde is converted into a substrate bearing a carbene or nitrene precursor. beilstein-journals.org Activation of this precursor could then initiate an intramolecular C-H insertion reaction at a different position on the benzothiadiazole ring system or an attached side chain, thereby forming a new bridge across the molecule. beilstein-journals.org

Structure-Activity Relationship (SAR) Analysis for this compound Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity or physical properties. benthamscience.comrjptonline.org For derivatives of this compound, SAR analysis helps in identifying the key structural features responsible for their molecular interactions.

The modification of substituents on derivatives of this compound can profoundly influence their electronic properties and, consequently, their biological activities. Studies on analogous benzothiazole (B30560) and benzothiadiazole-hydrazone derivatives have shown that the nature of the substituents plays a critical role. nih.gov

Electron-donating groups (EDGs), such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), increase the electron density on the aromatic ring. This modification can enhance interactions with biological targets that favor electron-rich moieties. Conversely, electron-withdrawing groups (EWGs), such as halogens (-F, -Cl, -Br) or nitro (-NO₂), decrease the electron density. nih.gov The presence of a nitro group can lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). semanticscholar.orgmdpi.com These electronic perturbations can tune the binding affinity of the molecule for its target. nih.gov

| Substituent Type | Example Groups | General Effect on Aromatic Ring | Potential Impact on Activity |

| Electron-Donating (EDG) | -OH, -OCH₃, -CH₃ | Increases electron density | May favor inhibitory activity against certain enzymes like H+/K+ ATPase nih.gov |

| Electron-Withdrawing (EWG) | -F, -Cl, -Br, -NO₂ | Decreases electron density | May enhance other activities, such as anti-inflammatory effects nih.gov |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For derivatives synthesized from this compound, several key pharmacophoric features can be identified:

The 1,2,3-Benzothiadiazole (B1199882) Core: This rigid, planar heterocyclic system serves as the fundamental scaffold. Its aromatic nature allows for π-π stacking interactions with aromatic residues in a biological target. The nitrogen and sulfur atoms can act as hydrogen bond acceptors.

The Linker Region: The functional group derived from the original aldehyde (e.g., imine, hydrazone, acrylic acid) acts as a linker. This region's geometry, flexibility, and hydrogen bonding capacity are critical. For example, the -NH- group in a hydrazone can act as a hydrogen bond donor, while the C=N nitrogen can be an acceptor. mdpi.com

Together, these features define the pharmacophoric model for this class of compounds, guiding the rational design of new analogues with potentially improved or more specific activities.

Advanced Spectroscopic and Crystallographic Characterization of this compound Derivatives

The unambiguous structural confirmation and detailed electronic and conformational analysis of newly synthesized this compound derivatives rely on a suite of advanced analytical techniques. Spectroscopic methods provide insights into the connectivity and chemical environment of atoms, while X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide critical information regarding the molecular skeleton, the electronic environment of the nuclei, and the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative is expected to show distinct signals for the aldehyde proton and the aromatic protons. The aldehyde proton (CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm. The protons on the benzene (B151609) portion of the molecule would present as a complex multiplet or as distinct doublets and triplets, depending on the substitution pattern. For the parent this compound, the three aromatic protons would exhibit a characteristic splitting pattern reflecting their ortho, meta, and para relationships.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Notes |

|---|---|---|---|

| -CHO (aldehyde) | 9.5 - 10.5 (singlet) | 185 - 195 | Highly deshielded due to the electronegativity of the oxygen atom. |

| Aromatic C-H | 7.5 - 8.5 (multiplets) | 120 - 140 | Chemical shifts and coupling patterns depend on the relative positions. |

| Aromatic Quaternary C | - | 125 - 160 | Includes carbons of the fused rings and the carbon attached to the aldehyde. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound derivatives and to gain structural information from their fragmentation patterns. High-resolution mass spectrometry (HRMS), in particular, provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.

The primary fragmentation pathway observed for 1,2,3-thiadiazoles involves the facile loss of a molecule of nitrogen (N₂) from the molecular ion (M⁺·). rsc.org This results in a prominent [M-28]⁺· peak in the mass spectrum. Subsequent fragmentation would likely involve the aldehyde group, such as the loss of a hydrogen radical (·H) to form an [M-28-1]⁺ ion or the loss of carbon monoxide (CO) to yield an [M-28-28]⁺· ion.

| Fragment Ion | m/z (Mass/Charge Ratio) | Proposed Identity |

|---|---|---|

| [M]⁺· | 164 | Molecular Ion |

| [M - N₂]⁺· | 136 | Loss of molecular nitrogen |

| [M - N₂ - H]⁺ | 135 | Loss of N₂ and a hydrogen radical |

| [M - N₂ - CO]⁺· | 108 | Loss of N₂ and carbon monoxide |

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is the gold standard for the determination of the three-dimensional structure of crystalline compounds. A successful single-crystal X-ray diffraction analysis of a this compound derivative would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and planarity of the benzothiadiazole ring system.

This technique unambiguously determines the conformation of the molecule in the solid state, such as the relative orientation of the aldehyde group with respect to the heterocyclic ring. Furthermore, it reveals details about the crystal packing, including intermolecular interactions like hydrogen bonds, π-π stacking, or other non-covalent forces that dictate the supramolecular architecture. This information is crucial for understanding the physical properties of the material and for structure-property relationship studies.

| Parameter | Significance |

|---|---|

| Bond Lengths & Angles | Confirms the covalent structure and provides insight into bond order and hybridization. |

| Torsion Angles | Defines the conformation of the molecule, particularly the orientation of substituents. |

| Unit Cell Dimensions | Describes the fundamental repeating unit of the crystal lattice. |

| Intermolecular Interactions | Reveals how molecules are arranged in the solid state (e.g., hydrogen bonding, π-stacking). |

| Absolute Configuration | Determines the stereochemistry for chiral molecules. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.uk For this compound derivatives, these techniques are particularly useful for confirming the presence of the key aldehyde group and the integrity of the aromatic system.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1690–1715 cm⁻¹. The exact position of this band can be influenced by electronic effects of other substituents on the ring. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450–1600 cm⁻¹ region. Vibrations associated with the thiadiazole ring would also be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in the Raman spectrum compared to IR, the aromatic ring vibrations typically give rise to strong Raman signals, making it an excellent technique for characterizing the core structure.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aldehyde C-H stretch | 2720 - 2820 (often two bands) | Weak |

| Aldehyde C=O stretch | 1690 - 1715 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-N / N=N stretch | 1300 - 1450 | Medium |

Emerging Applications of 1,2,3 Benzothiadiazole 7 Carboxaldehyde and Its Derivatives in Academic Research

Contributions to Agrochemical Research and Plant Protection

The 1,2,3-benzothiadiazole (B1199882) scaffold is a well-established pharmacophore in the development of plant protection agents. Research has increasingly focused on derivatives of 1,2,3-benzothiadiazole-7-carboxaldehyde for their potential to induce plant defense mechanisms and combat phytopathogens, particularly plant viruses.

Development of Anti-plantviral Agents Based on this compound Derivatives

Derivatives of 1,2,3-benzothiadiazole are recognized as a novel class of agrochemicals that function as plant activators, inducing systemic acquired resistance (SAR) in a variety of crops against a broad spectrum of diseases. nih.govresearchgate.net This induced resistance is a key strategy in the management of plant viral diseases, which are notoriously difficult to control with conventional pesticides. epstem.net

Academic research has led to the synthesis of novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives that have demonstrated significant SAR-inducing activity. nih.govresearchgate.net For instance, certain fluoro-containing compounds have shown excellent efficacy against cucumber Erysiphe cichoracearum and Colletotrichum lagenarium. nih.gov Field tests have indicated that some of these derivatives are more potent than the commercial plant activator, S-methyl benzo nih.govmdpi.comresearchgate.netthiadiazole-7-carbothioate (BTH). nih.gov

One notable derivative, N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), has been shown to increase the resistance of zucchini to viral infections. epstem.netmdpi.com The development of such compounds is a focus of ongoing research, aiming to provide effective alternatives to traditional insecticides used for vector control in viral disease management. epstem.net The aldehyde functionality of this compound serves as a key starting point for the synthesis of such diverse and potent anti-plantviral agents.

Mechanistic Insights into Anti-plantviral Action of this compound Analogues

The primary mechanism by which this compound analogues exert their anti-plantviral effects is through the induction of Systemic Acquired Resistance (SAR). nih.govepstem.netmdpi.com SAR is a plant-wide defense response that is activated after an initial localized pathogen attack, leading to enhanced resistance against subsequent infections by a broad range of pathogens. mdpi.com

Treatment with benzothiadiazole derivatives "primes" the plant, enabling it to mount a faster and stronger defense response upon pathogen challenge. mdpi.com This priming effect is associated with the potentiation of cellular defense responses, such as the activation of Phenylalanine Ammonia-Lyase (PAL) genes and the deposition of callose, a polysaccharide that reinforces plant cell walls at the site of infection. mdpi.com

Crucially, the action of these compounds appears to be independent of salicylic (B10762653) acid (SA) accumulation, a key signaling molecule in the SAR pathway. nih.gov Instead, they are thought to act at or downstream of SA, activating the SAR signal transduction pathway directly. nih.gov For example, the derivative BTHWA has been shown to upregulate the expression of SAR marker genes such as PAL, NPR1, and PR-1b, which are associated with various defense signaling pathways. epstem.net This molecular-level evidence confirms the role of these compounds in triggering the plant's innate defense mechanisms.

Utility in Medicinal Chemistry Research

The benzothiazole (B30560) nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The reactive aldehyde group of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Exploration as a Precursor for Novel Bioactive Molecules

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, including Schiff bases and hydrazones, which are known to possess a range of biological activities. nih.govnih.gov The aldehyde group readily undergoes condensation reactions with primary amines and hydrazides to form these derivatives.

Schiff bases derived from benzothiazole moieties have been shown to exhibit potent antimicrobial and anticancer activities. nih.gov Similarly, hydrazone derivatives are a well-studied class of compounds with diverse pharmacological properties, including anticandidal, anticancer, and antifungal effects. nih.govmdpi.comresearchgate.netnih.gov The synthesis of such derivatives from this compound allows for the creation of a library of novel compounds for biological screening.

Furthermore, the aldehyde functionality can participate in other important organic reactions, such as the Knoevenagel condensation, to produce more complex molecules with potential therapeutic value. scielo.brsapub.org This synthetic versatility makes this compound a key building block in the discovery of new bioactive agents.

Enzyme Inhibition Studies (pre-clinical/in vitro)

While direct studies on enzyme inhibition by derivatives of this compound are still emerging, the broader class of benzothiazole and benzothiadiazine derivatives has shown significant potential as enzyme inhibitors in pre-clinical and in vitro settings.

For example, derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been investigated as potent and selective inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. rsc.org Modifications at the C7 position of the benzothiadiazine ring, analogous to the position of the carboxaldehyde group in the subject compound, have been shown to be crucial for inhibitory activity and selectivity. rsc.org

In other studies, various benzothiazole derivatives have been evaluated for their inhibitory activity against a range of enzymes. For instance, certain thiazole (B1198619) carboxamide derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. nih.gov Additionally, some benzothiazole-1,2,3-triazole hybrids have been found to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govrsc.org Schiff bases incorporating a benzenesulfonamide (B165840) scaffold have also been studied for their carbonic anhydrase inhibition activities. semanticscholar.org These findings suggest that derivatives synthesized from this compound are promising candidates for future enzyme inhibition studies.

Role in Materials Science and Polymer Chemistry

The electron-deficient nature of the benzothiadiazole ring system makes it a highly valuable component in the design of organic functional materials, particularly for applications in electronics and photonics. The aldehyde functionality of this compound provides a convenient handle for incorporating this useful building block into larger molecular architectures and polymers.

The benzothiadiazole core is a common acceptor unit in the synthesis of donor-acceptor conjugated polymers used in organic solar cells and organic field-effect transistors. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.netresearchgate.net These polymers often exhibit low band gaps and favorable charge transport properties. rsc.org The incorporation of benzothiadiazole derivatives can be achieved through various cross-coupling reactions, and the aldehyde group offers a potential route for polymerization or modification. mit.edu

Design of Organic Semiconductors and Optoelectronic Materials Incorporating this compound

The 1,2,3-benzothiadiazole core is a valuable building block in the design of novel organic semiconductors and optoelectronic materials, primarily due to its inherent electron-deficient nature. This characteristic arises from the presence of the electron-withdrawing thiadiazole ring fused to the benzene (B151609) ring. In the design of donor-acceptor (D-A) type organic semiconductors, the 1,2,3-benzothiadiazole moiety can serve as an effective acceptor unit. When coupled with suitable electron-donating moieties, this D-A architecture facilitates intramolecular charge transfer (ICT), which is a critical process for the functioning of many optoelectronic devices. The resulting materials often exhibit tunable electronic and optical properties, making them promising for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comnih.govresearchgate.net

The 7-carboxaldehyde group on the 1,2,3-benzothiadiazole scaffold provides a reactive site for further molecular engineering. This aldehyde functionality allows for the extension of the π-conjugated system through various chemical transformations. For instance, it can be readily converted into a vinyl group or an imine, which can then be incorporated into larger conjugated structures. This extension of conjugation is a key strategy for red-shifting the absorption and emission spectra of the material, a desirable feature for applications such as near-infrared (NIR) photodetectors and emitters. Furthermore, the polarity of the aldehyde group can influence the intermolecular packing and morphology of the material in the solid state, which in turn significantly affects charge transport properties. nih.gov

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting the optoelectronic properties of materials incorporating benzothiadiazole derivatives. researchgate.net These computational methods allow for the estimation of crucial parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap (bandgap), and absorption spectra. For materials based on this compound, DFT calculations can help in rationally designing derivatives with optimized electronic properties for specific optoelectronic applications by predicting the effects of different donor groups and conjugation lengths. rsc.org

The following table summarizes the key properties of benzothiadiazole-based derivatives relevant to their application in organic semiconductors, as derived from various studies on related compounds.

| Derivative Type | Key Properties | Potential Applications | References |

|---|---|---|---|

| Donor-Acceptor Small Molecules | - Tunable HOMO/LUMO levels

| - Organic Field-Effect Transistors (OFETs)

| mdpi.comnih.gov |

| Conjugated Polymers | - Broad absorption spectra

| - Organic Solar Cells

| mdpi.com |

| Functionalized Dyes | - Strong absorption in the visible spectrum

| - Dye-Sensitized Solar Cells (DSSCs) | rsc.org |

Polymerization Reactions Utilizing the Aldehyde Functionality

The aldehyde group of this compound is a versatile functional handle for the synthesis of conjugated polymers through various polymerization reactions. These reactions are crucial for creating high-molecular-weight materials with extended π-conjugation, which is essential for efficient charge transport in organic electronic devices. Two prominent examples of such polymerization methods are the Knoevenagel and Wittig reactions.

The Knoevenagel condensation is a widely used reaction for carbon-carbon bond formation. jocpr.com In the context of polymerization, a bifunctional monomer containing the this compound moiety can be reacted with a comonomer bearing active methylene (B1212753) groups (e.g., malononitrile (B47326) or cyanoacetate (B8463686) derivatives). This reaction proceeds via a base-catalyzed mechanism to form a new carbon-carbon double bond, extending the conjugated backbone of the polymer. The resulting polymers often exhibit good thermal stability and desirable optoelectronic properties. The choice of the active methylene compound can be used to fine-tune the electronic properties of the resulting polymer. For example, the use of cyano-substituted comonomers can enhance the electron-accepting character of the polymer. researchgate.net

The Wittig reaction is another powerful tool for the synthesis of conjugated polymers from aldehyde-functionalized monomers. organic-chemistry.org This reaction involves the treatment of an aldehyde with a phosphonium (B103445) ylide to form an alkene. For polymerization, a bis-ylide can be reacted with a dialdehyde (B1249045) monomer, or a monomer containing both an aldehyde and a phosphonium salt can undergo self-condensation. The Wittig reaction is known for its high stereoselectivity, which can lead to polymers with well-defined structures and, consequently, improved electronic properties. The incorporation of the this compound unit into the polymer backbone via the Wittig reaction is expected to yield materials with the characteristic electron-accepting properties of the benzothiadiazole core. rsc.org

The table below outlines the key features of these polymerization reactions for the synthesis of conjugated polymers from aldehyde-functionalized monomers.

| Polymerization Reaction | Description | Advantages | References |

|---|---|---|---|

| Knoevenagel Condensation | Reaction between an aldehyde and an active methylene compound, typically base-catalyzed. | - Good yields

| jocpr.comresearchgate.net |

| Wittig Reaction | Reaction of an aldehyde with a phosphonium ylide to form an alkene. | - High stereoselectivity

| organic-chemistry.orgrsc.org |

Application in Catalysis and Supramolecular Chemistry

The unique structural features of this compound and its derivatives suggest their potential for emerging applications in the fields of catalysis and supramolecular chemistry. The presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons, coupled with the reactive aldehyde group, makes these molecules attractive candidates for the design of novel ligands for metal-based catalysts and as building blocks for self-assembling supramolecular architectures.

In the realm of catalysis, the nitrogen and sulfur atoms of the thiadiazole ring can act as coordination sites for transition metals. By modifying the 7-carboxaldehyde group, a variety of multidentate ligands can be synthesized. For example, the aldehyde can be converted to an imine through condensation with a primary amine, creating a Schiff base ligand. These ligands can then be complexed with various metal ions (e.g., platinum, ruthenium, osmium) to form organometallic complexes with potential catalytic activity. iau.irfrontiersin.org Depending on the choice of metal and the ligand design, these complexes could be explored as catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the benzothiadiazole core can influence the electron density at the metal center, thereby tuning the catalytic activity and selectivity of the complex. dntb.gov.ua

In supramolecular chemistry, the focus is on the non-covalent interactions between molecules to form well-ordered, functional assemblies. The this compound scaffold possesses several features that can be exploited for the construction of supramolecular structures. The aromatic rings can participate in π-π stacking interactions, which are a major driving force for the self-assembly of planar aromatic molecules. researchgate.net The nitrogen and sulfur atoms can engage in specific intermolecular interactions, such as S···N contacts, which have been observed in the crystal structures of related benzothiadiazole derivatives and can direct the formation of extended networks. rsc.org Furthermore, the aldehyde group can be used to introduce other functional groups capable of forming strong and directional non-covalent bonds, such as hydrogen bonds or halogen bonds, to guide the self-assembly process into desired architectures like liquid crystals, organogels, or molecular frameworks.

Computational and Theoretical Investigations on 1,2,3 Benzothiadiazole 7 Carboxaldehyde

Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For 1,2,3-Benzothiadiazole-7-carboxaldehyde, these studies would elucidate the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and electronic excitability. A smaller gap generally suggests higher reactivity and the ability to absorb light at longer wavelengths.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound This table is illustrative of the data that would be generated from quantum chemical studies and is not based on published experimental values.

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.43 |

| HOMO-LUMO Gap | 4.42 |

| Ionization Potential | 6.85 |

| Electron Affinity | 2.43 |

| Electronegativity (χ) | 4.64 |

| Chemical Hardness (η) | 2.21 |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamics of a molecule are critical to its function. Conformational analysis of this compound would involve systematically exploring the potential energy surface to identify stable conformers. A key aspect for this molecule would be the orientation of the carboxaldehyde group relative to the benzothiadiazole ring. While the fused ring system is largely planar, rotation around the bond connecting the aldehyde to the ring could lead to different rotational isomers (rotamers). Computational methods can determine the relative energies of these conformers and the energy barriers to their interconversion.

Molecular Dynamics (MD) simulations would provide a time-resolved view of the molecule's behavior. By simulating the motion of atoms over time, MD can reveal how this compound interacts with its environment, such as a solvent or a biological receptor. These simulations can provide insights into its flexibility, solvation properties, and the dynamic behavior of the aldehyde group. For example, an MD simulation in an aqueous solution would show the formation and dynamics of hydrogen bonds between the carbonyl oxygen and water molecules.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental data or even predict spectra for uncharacterized compounds.

For this compound, Time-Dependent Density Functional Theory (TD-DFT) would be employed to predict its electronic absorption spectrum (UV-Vis). These calculations would identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, for instance, whether they are localized on the aromatic system or involve charge transfer.

Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be simulated. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This would help in assigning the peaks in an experimental spectrum to specific molecular vibrations, such as the characteristic C=O stretch of the aldehyde group or the various C-H and ring vibrations of the benzothiadiazole core.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are another property that can be accurately predicted using quantum chemical calculations. These predictions are invaluable for confirming the structure of newly synthesized compounds and for assigning signals in complex spectra.

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table demonstrates the type of output from computational spectroscopy and is for illustrative purposes only.

| Spectroscopy Type | Predicted Parameter | Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax | 315 nm |

| IR | Carbonyl (C=O) Stretch | 1705 cm⁻¹ |

| ¹H NMR | Aldehyde Proton (CHO) | 10.1 ppm |

In Silico Screening and Virtual Ligand Design Based on this compound Scaffolds

The 1,2,3-benzothiadiazole (B1199882) scaffold is of interest in medicinal chemistry and materials science. In silico techniques can be used to explore the potential of derivatives of this compound as ligands for biological targets or as components in functional materials.

Virtual screening involves computationally docking a library of molecules into the active site of a target protein to predict their binding affinity and mode. If this compound were identified as a hit compound, its scaffold could be used as a starting point for designing new, more potent ligands. This process, known as structure-based ligand design, would involve modifying the core structure—for example, by adding substituents at various positions on the benzene (B151609) ring—and then computationally evaluating the effect of these modifications on binding.

Pharmacophore modeling could also be employed. If a set of molecules containing the 1,2,3-benzothiadiazole core are known to be active, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for activity. This model can then be used to screen large databases for other molecules that fit the pharmacophore, potentially identifying novel compounds with similar biological activity.

Theoretical Insights into Reaction Mechanisms of this compound Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate various transformations. For example, the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol are fundamental reactions. Quantum chemical calculations can map out the entire reaction pathway, identifying transition states and intermediates. This allows for the calculation of activation energies, which can explain the kinetics of the reaction and predict how changes in the reactant or catalyst might affect the reaction rate.

Furthermore, more complex reactions, such as the synthesis of the 1,2,3-benzothiadiazole ring itself or reactions involving the aldehyde group to form larger, more complex structures, can be modeled. These theoretical insights can help in optimizing reaction conditions, predicting the regioselectivity and stereoselectivity of reactions, and even designing new synthetic routes. For instance, a computational study could compare different pathways for the synthesis of the benzothiadiazole ring to determine the most energetically favorable route.

Future Perspectives and Interdisciplinary Research Opportunities for 1,2,3 Benzothiadiazole 7 Carboxaldehyde

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in pharmacology and materials science. While significant progress has been made in the asymmetric synthesis of related chiral benzothiazepines and other heterocycles, dedicated routes to chiral derivatives starting from 1,2,3-benzothiadiazole-7-carboxaldehyde are a promising and underexplored area. researchgate.netbohrium.com Future research is anticipated to focus on several key strategies:

Organocatalysis : The use of small, metal-free organic molecules to catalyze stereoselective transformations is a powerful approach. nih.gov The aldehyde group of this compound is an ideal anchor point for asymmetric reactions, such as aldol (B89426) or Mannich reactions, catalyzed by chiral amines or phosphoric acids to generate adjacent stereocenters with high enantioselectivity. researchgate.netrsc.org

Transition Metal Catalysis : Catalytic systems based on metals like nickel, copper, and ruthenium have proven effective for the asymmetric synthesis of related heterocyclic structures. bohrium.com Future work could involve the development of novel chiral ligands that can coordinate to the benzothiadiazole nucleus or the aldehyde, directing subsequent bond formations with high stereocontrol.

Chiral Auxiliaries : A well-established strategy involves the temporary attachment of a chiral auxiliary to the molecule to direct a stereoselective reaction. wikipedia.org The carboxaldehyde group can be readily converted into an imine by reaction with a chiral amine auxiliary (e.g., a derivative of pseudoephedrine or a primary amine derived from an amino alcohol). sigmaaldrich.com This chiral imine can then undergo diastereoselective additions, after which the auxiliary is cleaved to yield the enantiomerically enriched product. Sulfur-based chiral auxiliaries have also shown superior performance in many asymmetric syntheses. scielo.org.mx

The development of these routes will provide access to a library of novel, optically active 1,2,3-benzothiadiazole (B1199882) derivatives, enabling the exploration of their chiroptical properties and stereospecific interactions in biological and materials contexts.

Integration of this compound in Nanotechnology and Sensor Development

The benzothiadiazole core is a well-known fluorophore and electron-acceptor unit, making it a privileged scaffold for optical and electronic materials. researchgate.net The 7-carboxaldehyde group serves as a crucial point of attachment for integrating this functional core into larger nanostructured systems for sensing applications.

Fluorescent Probes : Benzothiadiazole derivatives are increasingly used in fluorescent probes for bioimaging. researchgate.netresearchgate.netfigshare.comnih.gov The aldehyde group allows for covalent conjugation to biomolecules or targeting ligands, enabling the development of specific probes for organelles like mitochondria or for detecting specific analytes such as hydrogen peroxide. nih.gov

Metal-Organic Frameworks (MOFs) : MOFs are crystalline materials with extensive applications in sensing and catalysis. bohrium.com Benzothiadiazole-based ligands have been used to construct highly luminescent MOFs capable of detecting metal ions like Al³⁺ and Ga³⁺ or anthrax biomarkers. nih.govnih.govbohrium.comacs.org this compound can be modified—for example, by conversion to a carboxylic acid or by linking to other coordinating groups—to create novel ligands for MOFs with tailored pore environments and analyte specificities.

Nanoparticle-Based Sensors : The aldehyde group can be used to functionalize the surface of nanoparticles (e.g., gold or magnetic nanoparticles), which is significant for applications in catalysis, sensors, and biomedicine. cd-bioparticles.netnih.gov For instance, aldehyde-functionalized gold nanoparticles have been used in colorimetric sensor arrays for the detection of various aldehydes, demonstrating the utility of this functional group in sensor design. researchgate.netrsc.org By anchoring this compound onto nanoparticles, new sensors could be developed that leverage both the optical properties of the benzothiadiazole core and the unique characteristics of the nanomaterial.

Table 1: Examples of Benzothiadiazole-Based Fluorescent Sensors This table is based on research on the broader class of benzothiadiazole derivatives to illustrate the potential applications for this compound.

| Sensor Type | Analyte(s) | Detection Limit | Key Feature |

|---|---|---|---|

| Eu³⁺-MOF | Al³⁺, Ga³⁺ | 2.9 ppm (Al³⁺), 10.2 ppm (Ga³⁺) | Turn-on luminescence, potential for bioimaging. nih.govacs.org |

| Zn(II)-MOF | Anthrax Biomarker (DPA) | - | High selectivity and recyclability. nih.gov |

| Cd(II)-MOF | Gossypol | 0.65 µM | High sensitivity via luminescence quenching. mdpi.com |

| AIE Probe | Hydrogen Peroxide (H₂O₂) | - | "Turn-on" fluorescence in living cells. nih.gov |

Advanced Drug Delivery Systems Utilizing this compound Conjugates

The development of targeted drug delivery systems is a major goal in medicine to enhance therapeutic efficacy while minimizing side effects. The chemical reactivity of the aldehyde group makes this compound an attractive molecule for creating sophisticated drug delivery vehicles.

The aldehyde functionality is a versatile handle for bioconjugation, allowing the molecule to be linked to drugs, targeting moieties, or carrier systems like polymers and nanoparticles. nih.govacs.org For example, it can readily react with amino groups on proteins or drug molecules to form imine bonds. Chitosan, a biocompatible polymer, has been functionalized with benzothiazole (B30560) derivatives to create nanoparticles with enhanced antibacterial effects, showcasing a pathway for creating advanced delivery systems. nih.gov

Future research could focus on:

Prodrug Development : The aldehyde could be used to link a drug via a cleavable linker (e.g., a hydrazone bond) that is stable in circulation but breaks down under specific physiological conditions (like the low pH of a tumor microenvironment) to release the active pharmaceutical ingredient.

Targeted Nanoparticles : this compound could be conjugated to the surface of nanoparticles, such as those made from conjugated polymers like PCPDTBT, which have been explored for antimicrobial photothermal therapy. acs.org The aldehyde allows for the attachment of targeting ligands (e.g., antibodies or peptides) that direct the nanoparticles to specific cells or tissues.

Theranostic Agents : Combining the inherent fluorescence of the benzothiadiazole core with its ability to be conjugated to therapeutic agents could lead to theranostic systems. These systems would allow for simultaneous imaging and tracking of the drug delivery vehicle while it delivers its therapeutic payload.

Synergistic Approaches Combining Synthetic Chemistry with Biological and Materials Sciences

The most significant future breakthroughs involving this compound will likely emerge from synergistic research that transcends traditional disciplinary boundaries.

Chemistry and Materials Science : Synthetic chemists can design and produce novel derivatives of this compound with tailored electronic properties. nih.govrsc.org Materials scientists can then incorporate these new molecules into organic electronic devices like organic field-effect transistors (OFETs) and organic solar cells. nih.govresearchgate.netresearchgate.netrsc.org The aldehyde group can facilitate the synthesis of donor-acceptor copolymers or be used to anchor the molecule onto electrode surfaces, influencing device architecture and performance. rsc.org

Chemistry and Biology : The collaboration between synthetic chemists and biologists is crucial for developing advanced bioimaging probes and targeted therapies. rsc.org Chemists can synthesize derivatives with specific photophysical properties (e.g., solvatochromism, large Stokes shifts), while biologists can test their efficacy and specificity in living cells and organisms. rsc.org This iterative process of design, synthesis, and biological evaluation is key to creating next-generation tools for understanding and treating disease.

Materials Science and Biology : The integration of functional materials with biological systems is a rapidly growing field. Benzothiadiazole-based materials can be engineered into biocompatible nanoparticles or thin films. nih.gov The aldehyde functionality provides a means to decorate these materials with biological recognition elements, creating smart surfaces for biosensing, platforms for controlled cell growth, or antimicrobial materials.

By combining expertise from these diverse fields, the full potential of this compound as a versatile molecular component can be realized, leading to innovations in medicine, electronics, and advanced materials.

Q & A

Basic Question: What are the established synthetic routes and characterization methods for 1,2,3-Benzothiadiazole-7-carboxaldehyde?

Answer:

Synthesis typically involves multi-step heterocyclic reactions. A common approach is the condensation of substituted benzothiadiazole precursors with formylating agents under controlled conditions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce functional groups, followed by oxidation to install the aldehyde moiety . Characterization relies on:

- NMR spectroscopy : H and C NMR to confirm regioselectivity and aldehyde proton resonance (δ ~9.8–10.2 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M−H]−).

- FT-IR : Absorption bands near 1700–1680 cm for the carbonyl group .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential respiratory irritation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture to prevent decomposition .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid direct contact; wash exposed skin with soap and water immediately .

Advanced Question: How can reaction conditions be optimized for introducing this compound into bioactive conjugates?

Answer:

Key parameters include:

- Catalyst Selection : PdCl(PPh) or CuI for coupling reactions (e.g., Sonogashira or Heck) to attach the aldehyde to biomolecules .

- Solvent System : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction efficiency.

- Temperature Control : Maintain 60–80°C to balance reaction rate and aldehyde stability. Monitor progress via TLC or HPLC .

Advanced Question: What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Answer:

- Challenge : Co-elution of aldehydic byproducts (e.g., oxidation derivatives) in HPLC.

- Solution : Use reverse-phase chromatography (C18 column) with gradient elution (acetonitrile/water + 0.1% formic acid) for baseline separation. Confirm impurities via LC-MS/MS and compare with spiked standards .

Advanced Question: How do researchers reconcile contradictory bioactivity data for this compound derivatives in antimicrobial assays?

Answer:

Contradictions often stem from:

- Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to assess broad-spectrum efficacy .

- Concentration-Dependent Effects : Use MIC (Minimum Inhibitory Concentration) assays with serial dilutions (e.g., 0.1–100 µM).

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance membrane penetration, validated via molecular docking .

Advanced Question: What methodologies assess the ecotoxicological impact of this compound in aquatic systems?

Answer:

- Acute Toxicity Testing : Daphnia magna 48-hour immobilization assays (EC determination) .

- Biodegradation Studies : OECD 301F test to measure microbial degradation rates under aerobic conditions.

- QSAR Modeling : Predict bioaccumulation potential using logP values (experimental or computational) and molecular descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.